

# A Comparative Analysis of AZD4831 and AZD5904: Two Investigational Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Mitiperstat |           |
| Cat. No.:            | B10830898   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two investigational myeloperoxidase (MPO) inhibitors, AZD4831 and AZD5904. Both small molecules, developed by AstraZeneca, are designed to irreversibly inhibit MPO, a key enzyme implicated in various inflammatory and cardiovascular diseases. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their pharmacological profiles, therapeutic potential, and key differences.

# Introduction to Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils and monocytes.[1] Upon activation of these immune cells, MPO is released and catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species.[2][3] While essential for host defense, excessive MPO activity can lead to oxidative stress, tissue damage, and inflammation, contributing to the pathophysiology of diseases such as heart failure, atherosclerosis, and chronic kidney disease.[2][4] MPO inhibitors aim to mitigate this pathological activity.[3]

# **Mechanism of Action: Irreversible Inhibition**



Both AZD4831 and AZD5904 are mechanism-based irreversible inhibitors of MPO.[1][5] This means they are initially oxidized by the MPO enzyme, which then leads to the formation of a covalent bond with the enzyme's active site, permanently inactivating it.[1][6] This irreversible action provides sustained target engagement.

# **Quantitative Data Comparison**

The following tables summarize the available quantitative data for AZD4831 and AZD5904, compiled from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter                                              | AZD4831            | AZD5904                        |
|--------------------------------------------------------|--------------------|--------------------------------|
| MPO IC50                                               | 1.5 nM[4][7][8]    | 140 nM[9][10]                  |
| Selectivity over TPO                                   | >450-fold[4][7][8] | 10-19 fold over LPO and TPO[9] |
| Inhibition of PMA-stimulated HOCl in human neutrophils | Not specified      | >90% inhibition at 1 μM[9]     |

Table 2: Pharmacokinetic Properties

| Parameter                          | AZD4831          | AZD5904                      |
|------------------------------------|------------------|------------------------------|
| Route of Administration            | Oral[6]          | Oral[9]                      |
| Elimination Half-life              | ~60 hours[6]     | Not specified                |
| Plasma Protein Binding             | Not specified    | 44%[9]                       |
| Metabolism/Clearance               | Not specified    | Primarily renal clearance[9] |
| Blood-Brain Barrier<br>Penetration | Limited[4][7][8] | Low[9]                       |

Table 3: Clinical Development and Key Findings



| Aspect                                    | AZD4831                                                                                                                          | AZD5904                                                                                                                   |
|-------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Primary Therapeutic Area of Investigation | Heart Failure with Preserved Ejection Fraction (HFpEF)[1]                                                                        | Open for proposals in various therapeutic areas (excluding neuroscience and CVRM)[9]                                      |
| Highest Phase of Development              | Phase 2b/3 (ENDEAVOR trial) [4][5]                                                                                               | Phase 1[5][9]                                                                                                             |
| Key Clinical Findings                     | Phase IIa SATELLITE trial showed a 69% reduction in MPO activity in HFpEF patients.[2] The drug was generally well-tolerated.[2] | Administered to 181 healthy volunteers in five Phase 1 studies. No overtly drugrelated adverse events were identified.[9] |

# **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols based on the available literature.

# **MPO Inhibition Assay (General Protocol)**

This assay determines the concentration of an inhibitor required to reduce MPO activity by 50% (IC50).

#### Materials:

- Purified human MPO
- Hydrogen peroxide (H2O2)
- Amplex Red reagent
- Assay buffer (e.g., phosphate buffer)
- Test compounds (AZD4831 or AZD5904)
- Microplate reader



#### Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a microplate, add the purified MPO enzyme to each well.
- Add the different concentrations of the test compounds to the respective wells.
- Incubate the enzyme and inhibitor for a specified period to allow for binding.
- Initiate the enzymatic reaction by adding a solution containing H2O2 and Amplex Red.
- Measure the rate of H2O2 consumption by monitoring the fluorescence of the reaction product at the appropriate wavelength.
- Calculate the percentage of MPO inhibition for each compound concentration relative to a control with no inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

# In Vivo MPO Activity Assessment in a Rat Model (Zymosan-activated peritonitis)

This protocol assesses the in vivo efficacy of an MPO inhibitor.

#### Materials:

- Sprague-Dawley rats
- Zymosan A
- Test compound (e.g., AZD5904)
- Anesthesia
- Peritoneal lavage buffer



Assay for glutathione sulfonamide (a biomarker of MPO activity)

#### Procedure:

- Administer the test compound to the rats via the desired route (e.g., oral gavage).
- After a specified time, induce peritonitis by intraperitoneal injection of Zymosan A.
- At a predetermined time point after zymosan injection, anesthetize the animals and collect peritoneal fluid via lavage.
- Process the peritoneal lavage fluid to measure the concentration of glutathione sulfonamide.
- Compare the levels of the MPO-specific biomarker in treated versus untreated animals to determine the in vivo inhibition of MPO activity.[9]

# Visualizing Pathways and Workflows Signaling Pathway of MPO-Mediated Oxidative Stress



Click to download full resolution via product page

Caption: MPO released from activated neutrophils utilizes H<sub>2</sub>O<sub>2</sub> and Cl<sup>-</sup> to produce HOCl.

### **Mechanism of Irreversible MPO Inhibition**





Click to download full resolution via product page

Caption: Mechanism-based inhibitors are oxidized by MPO, leading to covalent inactivation.

# **Experimental Workflow for MPO Inhibitor Evaluation**





Click to download full resolution via product page

Caption: A general workflow for the development of MPO inhibitors.

# **Comparative Discussion**



AZD4831 and AZD5904 share the same fundamental mechanism of action as irreversible MPO inhibitors. However, the available data highlight significant differences in their potency, selectivity, and clinical development paths.

Potency and Selectivity: AZD4831 demonstrates substantially higher in vitro potency against MPO, with an IC50 in the low nanomolar range, compared to the mid-nanomolar potency of AZD5904.[4][7][8][9][10] Furthermore, AZD4831 exhibits a much greater selectivity for MPO over the related thyroid peroxidase (TPO), a critical attribute for minimizing potential off-target effects on thyroid function.[4][7][8][9]

Clinical Development: AZD4831 has progressed further in clinical trials, with an ongoing Phase 2b/3 study in patients with HFpEF.[4][5][11] The earlier Phase IIa SATELLITE trial provided proof of target engagement in this patient population.[2] In contrast, AZD5904 has completed Phase 1 studies in healthy volunteers and is available through AstraZeneca's Open Innovation platform for further research in various disease areas.[5][9] This suggests that while AZD5904 established a safety profile, AZD4831 was prioritized for further development, likely due to its superior potency and selectivity profile.

Therapeutic Implications: The focus of AZD4831 on HFpEF aligns with the growing body of evidence implicating MPO-driven inflammation and oxidative stress in the pathophysiology of this condition.[2][4] The broader availability of AZD5904 for research could facilitate the exploration of MPO inhibition in a wider range of inflammatory and fibrotic diseases.

## Conclusion

Both AZD4831 and AZD5904 are valuable research tools and potential therapeutic agents targeting MPO. AZD4831 has emerged as a highly potent and selective MPO inhibitor with a clear clinical development trajectory in cardiovascular disease. AZD5904, while less potent, represents a well-characterized MPO inhibitor that can be utilized to investigate the role of MPO in other disease contexts. The comparative data presented in this guide offer a foundation for researchers to understand the nuances of these two important molecules and to inform future drug development efforts in the field of MPO inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Discovery of AZD4831, a mechanism-based irreversible inhibitor of myeloperoxidase, as a potential treatment for heart failure with preserved ejection fraction American Chemical Society [acs.digitellinc.com]
- 2. AstraZeneca's investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 3. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD5904 [openinnovation.astrazeneca.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of AZD4831 and AZD5904: Two Investigational Myeloperoxidase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830898#azd4831-vs-azd5904-a-comparative-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com